molecular formula C10H11NO B121554 5-Methoxy-2-methylindole CAS No. 1076-74-0

5-Methoxy-2-methylindole

Cat. No. B121554
Key on ui cas rn: 1076-74-0
M. Wt: 161.2 g/mol
InChI Key: VSWGLJOQFUMFOQ-UHFFFAOYSA-N
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Patent
US05468641

Procedure details

To a -65° C. solution of 8.6 g (53.4 m mol) 5-methoxy-2-methyl indole in 110 mL of CH2Cl2 was added dropwise 30.4 g (117 m mol) of boron tribromide. The reaction was allowed to warm to room temperature and stirred for 30 minutes. After cooling the mixture to 5° C., 200 mL of 50% water/chloroform was cautiously added. The aqueous layer was separated and the pH adjusted to 5.8 with aqueous sodium hydroxide. Extracting the mixture twice with 100 mL of ethyl acetate, followed by drying (Na2SO4), filtering and concentrating provided 5.3 g of the product as a yellow solid, mp 124°-126° C. 1H NMR (60 MHz, 20% DMSO d6 /CDCl3) δ 8.05 (s, 1H, NH), 7.05 (d, J=8 Hz, 1H), 6.80 (d, J=2 Hz, 1H), 6.55 (dd, J=2, 8 Hz, 1H), 5.90 (broad s, 1H, indole CH), 2.40 (s, 3H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
water chloroform
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[CH:6]2.B(Br)(Br)Br.O.C(Cl)(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[CH:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C
Name
Quantity
30.4 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
water chloroform
Quantity
200 mL
Type
reactant
Smiles
O.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to 5° C.
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
Extracting the mixture twice with 100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=C2C=C(NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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